5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-3-1-9-6-4(3)5(7(12)13)10-2-11-6/h1-2H,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQMKBUEOFOPST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2,4-dichloropyrimidine and terminal alkynes.
Sonogashira Coupling Reaction: The starting materials undergo a palladium-catalyzed Sonogashira coupling reaction to form the desired pyrrolopyrimidine scaffold.
Cyclization: The intermediate product is then subjected to a cyclization reaction using tetrabutylammonium fluoride (TBAF) to form the pyrrolo[2,3-D]pyrimidine core.
Hydrolysis: The final step involves hydrolysis using hydrochloric acid to introduce the carboxylic acid group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes using efficient catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the pyrrolo[2,3-D]pyrimidine core.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups at the 5-position, while coupling reactions can produce more complex pyrrolopyrimidine derivatives .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- This compound serves as a building block for synthesizing kinase inhibitors and other bioactive molecules. Its structural features allow it to be modified into various derivatives with enhanced biological activity.
-
Biological Studies
- It is utilized to investigate its effects on various biological pathways. For instance, studies have shown that it exhibits cytotoxicity against multiple cancer cell lines, primarily through mechanisms involving cell cycle arrest and apoptosis induction.
-
Material Science
- Pyrrolopyrimidine derivatives are explored for their fluorescence properties, making them potential candidates for applications in organic electronics and photonic devices.
-
Chemical Biology
- The compound is employed in chemical biology to study its interactions with biological macromolecules, contributing to the understanding of cellular processes and disease mechanisms.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of various pyrrolopyrimidine derivatives, including 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid. Results indicated significant cytotoxicity against cancer cell lines, with mechanisms linked to cell cycle arrest and induction of apoptosis.
In Silico Studies
Molecular docking studies have been conducted to explore the interactions between this compound and target enzymes. These studies revealed selective binding to specific kinases, suggesting potential for developing targeted cancer therapies.
Synthesis and Derivative Exploration
Various synthetic routes have been developed for producing this compound and its derivatives. These explorations enhance the understanding of structure-activity relationships (SAR), which are crucial for future drug design efforts.
Summary Table of Applications
| Field | Application |
|---|---|
| Medicinal Chemistry | Building block for kinase inhibitors; therapeutic applications |
| Biological Studies | Investigating biological pathways; cytotoxicity against cancer cells |
| Material Science | Potential use in organic electronics due to fluorescence properties |
| Chemical Biology | Studying interactions with macromolecules; understanding cellular processes |
Mechanism of Action
The mechanism of action of 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound acts as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity and affecting downstream signaling pathways.
Apoptosis Induction: It has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Cell Cycle Arrest: The compound can cause cell cycle arrest by interfering with the cell cycle regulatory proteins, leading to the inhibition of cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrrolo[2,3-d]pyrimidine scaffold is highly versatile, with modifications at positions 4, 5, and 7 significantly altering physicochemical properties and biological activity. Below is a detailed comparison with key analogues:
Substitution Patterns and Key Differences
Table 1: Structural and Functional Comparison
Functional Group Impact
Position 4 Modifications :
- Carboxylic Acid (COOH) : Enhances water solubility and enables conjugation via amide bond formation, critical for drug-target interactions .
- Amine (NH₂) : Facilitates coupling reactions (e.g., with aryl acetic acids) to generate derivatives with varied pharmacological profiles .
- Chlorine (Cl) : Acts as a leaving group, allowing further functionalization (e.g., Suzuki couplings) .
- Carbonitrile (CN) : Participates in nucleophilic substitutions or cycloadditions, expanding synthetic utility .
Position 7 Modifications: Hydrogen (H): Increases ring flexibility but may reduce metabolic stability. Methyl (CH₃): Improves lipophilicity and protects the N7 position from oxidation .
Position 5 Bromine :
- A common feature in these compounds, bromine at position 5 serves as a handle for cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
Biological Activity
5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid (CAS No. 1638763-74-2) is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanism of action, pharmacokinetics, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- Molecular Weight : 242.032 g/mol
- CAS Number : 1638763-74-2
The compound features a fused ring system comprising a pyrrole and a pyrimidine ring, with a bromine atom at the 5-position and a carboxylic acid group at the 4-position. This unique structure contributes to its biological properties.
This compound primarily acts as a competitive inhibitor of p21-activated kinase 4 (PAK4) . PAK4 is involved in several signaling pathways related to cell growth, apoptosis prevention, and cell proliferation. Inhibition of PAK4 disrupts these pathways, potentially leading to therapeutic effects in various diseases, particularly cancer .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity by inhibiting specific kinases involved in tumor growth. In vitro studies have demonstrated its efficacy against various cancer cell lines, with IC values indicating significant cytotoxicity:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 40 | Induces apoptosis via caspase activation |
| MDA-MB-231 | 50 | Inhibits cell proliferation |
| A549 | 45 | Disrupts signaling pathways |
The compound's ability to induce apoptosis has been linked to increased levels of pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .
Antiviral Activity
The structural similarity of this compound to nucleobases suggests potential antiviral activity. It may interfere with nucleic acid synthesis, which is critical for viral replication .
Pharmacokinetics
Predicted pharmacokinetic properties include:
- Boiling Point : Approximately 2410±500 °C
- Density : Approximately 200±0.1 g/cm³
These properties suggest that the compound may exhibit stability under various conditions, making it suitable for further development in therapeutic applications.
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various pyrrolopyrimidine derivatives, including this compound. The results showed promising cytotoxicity against multiple cancer cell lines with mechanisms involving cell cycle arrest and apoptosis induction .
- In Silico Studies : Molecular docking studies have been conducted to understand the interactions between this compound and target enzymes. These studies revealed that it binds selectively to certain kinases, which could lead to the development of targeted therapies for cancer .
- Synthesis and Derivative Exploration : Various synthetic routes have been developed for producing this compound and its derivatives, enhancing the understanding of structure-activity relationships (SAR) that can inform future drug design .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for preparing 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine derivatives, and how do reaction conditions influence yield?
- Methodology : A common approach involves alkylation or halogenation of the pyrrolo[2,3-d]pyrimidine core. For example, methyl derivatives are synthesized via nucleophilic substitution using methyl iodide (MeI) in the presence of cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) at 15–23°C . Bromination can be achieved using N-bromosuccinimide (NBS) in dichloromethane (DCM), with yields dependent on reaction time and stoichiometry .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., CH₂Cl₂/MeOH) for purification.
Q. Which spectroscopic techniques are critical for characterizing 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine derivatives, and how are data interpreted?
- Methodology : Use nuclear magnetic resonance (NMR) to confirm substitution patterns:
- ¹H NMR : Look for aromatic protons in the δ 7.5–8.5 ppm range and methyl groups (e.g., δ 2.5–3.5 ppm for N-methyl substituents) .
- ¹³C NMR : Identify carbons adjacent to bromine (deshielded signals at δ 90–110 ppm) .
- Mass Spectrometry : Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) validates molecular weight and halogen isotopic patterns (e.g., bromine’s 1:1 doublet) .
Q. What purification strategies are effective for isolating pyrrolo[2,3-d]pyrimidine derivatives with high purity?
- Methodology :
- Column Chromatography : Use silica gel with gradient elution (e.g., CH₂Cl₂:MeOH 99:1 to 95:5) to separate brominated by-products .
- Recrystallization : Employ ethanol-DMF mixtures to enhance crystalline purity .
- Validation : Confirm purity via HPLC (>95%) and melting point consistency .
Advanced Research Questions
Q. How can bromination be selectively optimized in pyrrolo[2,3-d]pyrimidines without disrupting acid-sensitive functional groups (e.g., carboxylic acids)?
- Methodology :
- Protective Groups : Temporarily protect carboxylic acids as esters (e.g., methyl or tert-butyl esters) before bromination .
- Low-Temperature Bromination : Use NBS at 0°C in DCM to minimize side reactions .
- Analysis : Compare ¹H NMR shifts pre- and post-bromination to verify regioselectivity (e.g., downfield shifts for protons near bromine) .
Q. What experimental designs are suitable for evaluating kinase inhibition activity of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid derivatives?
- Methodology :
- Kinase Assays : Use fluorescence-based (e.g., ADP-Glo™) or radiometric assays to measure IC₅₀ values against targets like EGFR or CDK2 .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to kinase ATP pockets .
- Validation : Cross-reference inhibition data with structural analogs (e.g., 4-chloro-5-ethyl derivatives) to assess substituent effects on potency .
Q. How should researchers resolve contradictions in reported biological activities or synthetic yields across studies?
- Methodology :
- Reproducibility Checks : Replicate reactions under documented conditions (e.g., solvent, catalyst loading) and compare yields .
- Analytical Rigor : Use standardized purity metrics (e.g., HPLC, HRMS) to rule out batch-to-batch variability .
- Case Study : Discrepancies in kinase inhibition may arise from differences in assay buffers (e.g., ATP concentration) or cell lines; validate using orthogonal assays (e.g., Western blotting for phosphorylated targets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
